

Unveiling Sofosbuvir Impurity D: A Technical Overview

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Compound of Interest

Compound Name: Sofosbuvir impurity D

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For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This technical guide provides an in-depth look at **Sofosbuvir impurity D**, a known process-related impurity of the direct-acting antiviral agent Sofosbuvir.

This document details the molecular characteristics of **Sofosbuvir impurity D**, outlines general methodologies for its characterization, and presents a logical workflow for impurity identification and analysis.

Molecular Identity and Physicochemical Properties

Sofosbuvir impurity D is chemically identified as (2S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Its fundamental molecular and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C22H29FN3O9P	[1][2][3][4]
Molecular Weight	529.45 g/mol	[1][4]
IUPAC Name	propan-2-yl (2S)-2- [[[(2S,3S,4S,5S)-5-(2,4- dioxypyrimidin-1-yl)-4-fluoro-3- hydroxy-4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]amino]pro- panoate	[2]

Characterization and Analytical Protocols

While a specific, detailed synthesis protocol for **Sofosbuvir impurity D** is not readily available in the public domain, its characterization is achieved through a combination of sophisticated analytical techniques. The following sections outline the general experimental protocols employed in the analysis of Sofosbuvir and its impurities, which are applicable to the characterization of impurity D.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir and its impurities. A general reversed-phase HPLC (RP-HPLC) method is described below.

Methodology:

- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is used in an isocratic elution mode.
- Detection: UV detection at a wavelength of 260 nm.
- Flow Rate: 1.0 mL/min.

- Data Analysis: LC solution software is utilized for data acquisition and analysis.

This method is designed to be simple, specific, precise, and accurate for the estimation of Sofosbuvir and its process-related impurities[2].

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of impurities, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the impurity, confirming its molecular formula[3].

NMR Spectroscopy: A suite of NMR experiments is used to definitively establish the chemical structure of the impurity. These include:

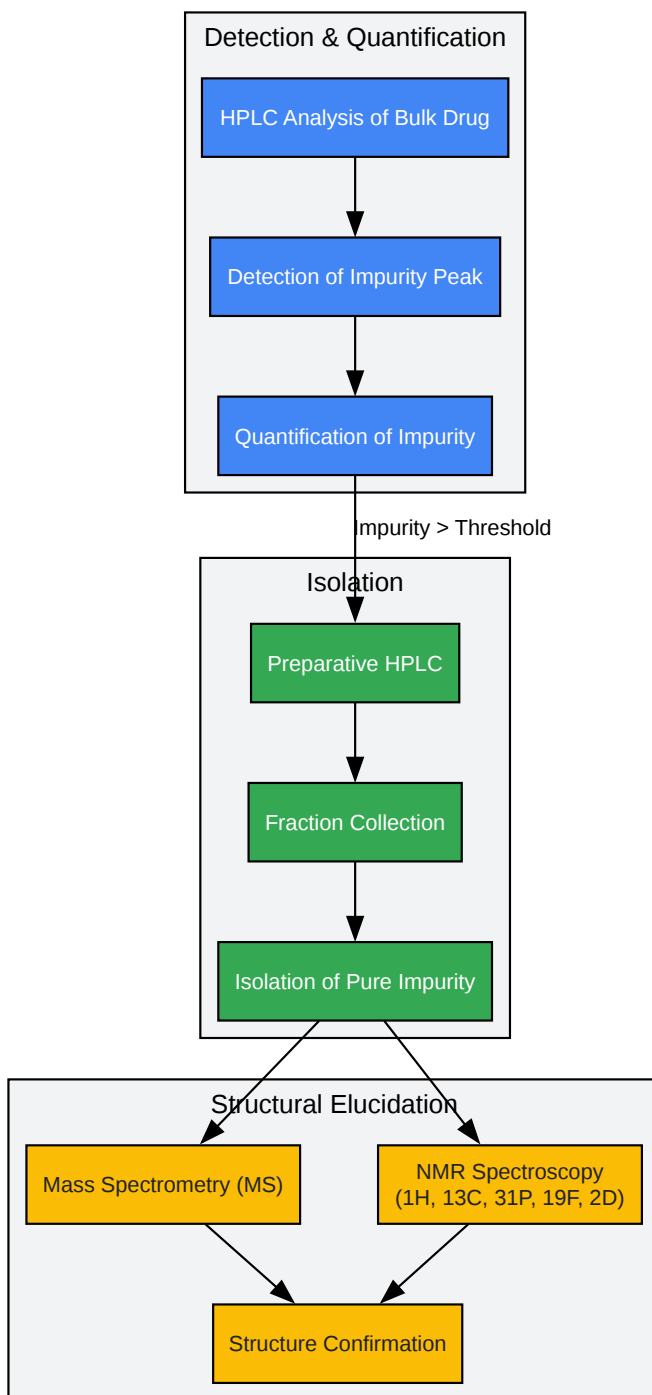
- ^1H NMR (Proton NMR)
- ^{13}C NMR (Carbon-13 NMR)
- ^{31}P NMR (Phosphorus-31 NMR)
- ^{19}F NMR (Fluorine-19 NMR)
- 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

For instance, quantitative ^{31}P -NMR has been demonstrated as a valuable tool for determining the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide- d_6 (DMSO- d_6) being a suitable aprotic solvent for such analyses[5][6][7].

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing an impurity like **Sofosbuvir impurity D** follows a systematic workflow. The diagram below illustrates the key stages involved, from initial detection to final structural confirmation.

Workflow for Impurity Identification and Characterization

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Impurity Identification and Characterization Workflow

Synthesis and Formation

While a dedicated synthesis route for **Sofosbuvir impurity D** is not detailed in the reviewed literature, it is understood to be a process-related impurity. Such impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the final product under various stress conditions[8]. Forced degradation studies, which involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, and photolysis, are instrumental in identifying potential degradation products[1][3][9]. Although a Chinese patent describes a six-step preparation method for "Sofosbuvir impurities" with a purity exceeding 99%, it does not explicitly name or provide the specific reaction conditions for impurity D[10].

Conclusion

Sofosbuvir impurity D is a well-characterized process-related impurity of Sofosbuvir. Its molecular formula and weight are established, and a robust framework of analytical methodologies exists for its detection, isolation, and structural elucidation. For professionals in drug development and quality control, a thorough understanding of this impurity is essential for maintaining the quality and safety standards of Sofosbuvir-containing drug products.

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